molecular formula C67H124F3N41O15S2 B12082677 H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt

H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt

Cat. No.: B12082677
M. Wt: 1865.1 g/mol
InChI Key: NBIIZAAKAODPSD-UHFFFAOYSA-N
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Description

H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt: is a synthetic peptide composed of nine D-arginine residues and a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group. This compound is known for its cell-permeable properties, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cysteine residue is protected by the 3-nitro-2-pyridinesulfenyl group to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects by penetrating cell membranes due to the presence of multiple D-arginine residues, which interact with the negatively charged cell surface. Once inside the cell, the peptide can deliver attached cargo molecules to specific intracellular targets. The 3-nitro-2-pyridinesulfenyl group protects the cysteine residue during synthesis and can be removed to expose the thiol group for further functionalization .

Properties

Molecular Formula

C67H124F3N41O15S2

Molecular Weight

1865.1 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7)

InChI Key

NBIIZAAKAODPSD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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